molecular formula C26H31NO3S B287933 N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

货号 B287933
分子量: 437.6 g/mol
InChI 键: SCOLSLSJLUGQMW-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which is involved in the regulation of B cell receptor signaling pathways.

作用机制

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide selectively binds to and inhibits the activity of BTK, a protein kinase that plays a critical role in the regulation of B cell receptor signaling pathways. By blocking BTK activity, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide disrupts the downstream signaling cascades that promote cancer cell survival and proliferation. This leads to apoptosis and tumor cell death.
Biochemical and Physiological Effects:
N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been shown to have potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells and inhibits the growth of tumors in animal models. In addition, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

实验室实验的优点和局限性

One of the advantages of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide is its selectivity for BTK. This allows for more targeted inhibition of B cell receptor signaling pathways, which may reduce the risk of off-target effects. However, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has also been found to have limited efficacy in certain types of cancer, such as chronic lymphocytic leukemia. In addition, its safety profile and optimal dosing regimen have not yet been fully established.

未来方向

There are several potential future directions for the development of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of research is the development of combination therapies that incorporate N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide with other drugs, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Finally, further studies are needed to establish the safety and efficacy of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide in clinical trials.

合成方法

The synthesis method of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-(diphenylmethyl)-2-methylpropan-1-ol in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to form the oxime. The final step involves the reaction of the oxime with phosphorus oxychloride to form N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide.

科学研究应用

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B cell receptor signaling pathways and induce apoptosis in cancer cells. In addition, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

属性

产品名称

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

分子式

C26H31NO3S

分子量

437.6 g/mol

IUPAC 名称

N-[(2S)-1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H31NO3S/c1-18(2)25(27-31(29,30)24-20(4)16-19(3)17-21(24)5)26(28,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-18,25,27-28H,1-5H3/t25-/m0/s1

InChI 键

SCOLSLSJLUGQMW-VWLOTQADSA-N

手性 SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

规范 SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。